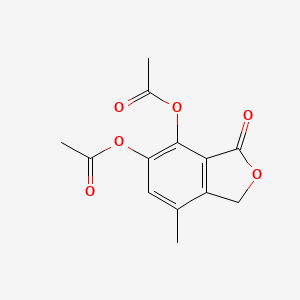![molecular formula C22H18N2O2 B13374223 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dimethylphenol with a suitable leaving group on the quinazoline core, such as a halide, in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with 4-hydroxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine, and nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chloro-2,3-dimethylphenoxy)quinazolin-1-ium-2-yl]phenolate
- 2-[4-(2,4-Dimethylphenoxy)quinazolin-1-ium-2-yl]phenolate
Uniqueness
2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3 |
InChI Key |
DOHYDMGDNNJHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
![N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B13374160.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)
![ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B13374195.png)
![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374197.png)

![3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374204.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B13374211.png)
![N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374216.png)
